2-Dehydro-3-methoxy Tibolone
Overview
Description
2-Dehydro-3-methoxy Tibolone: is a synthetic steroid compound with the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is a derivative of tibolone, a compound used primarily in hormone replacement therapy for postmenopausal women . This compound is known for its tissue-selective estrogenic, progestogenic, and androgenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dehydro-3-methoxy Tibolone typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the selective oxidation and methoxylation of tibolone . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide and methoxylation reagents like sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Dehydro-3-methoxy Tibolone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like .
Substitution: Methoxylation or halogenation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Scientific Research Applications
2-Dehydro-3-methoxy Tibolone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Dehydro-3-methoxy Tibolone involves its conversion into three active metabolites: 3 alpha-hydroxy tibolone , 3 beta-hydroxy tibolone , and the Delta(4)-isomer . These metabolites exhibit tissue-selective estrogenic, progestogenic, and androgenic activities. The compound exerts its effects by binding to estrogen, progesterone, and androgen receptors in various tissues, leading to the regulation of gene expression and cellular functions .
Comparison with Similar Compounds
Tibolone: The parent compound with similar tissue-selective activities.
Methoxydienone: Another synthetic steroid with progestogenic and androgenic activities.
Uniqueness: 2-Dehydro-3-methoxy Tibolone is unique due to its specific methoxylation at the 3-position, which enhances its tissue-selective activities and reduces undesirable side effects compared to other similar compounds .
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-5-22(23)11-9-19-20-14(2)12-15-13-16(24-4)6-7-17(15)18(20)8-10-21(19,22)3/h1,6,14,18-20,23H,7-13H2,2-4H3/t14-,18-,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHVXGVUPKWSJ-PWDNGAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747451 | |
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-05-5 | |
Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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